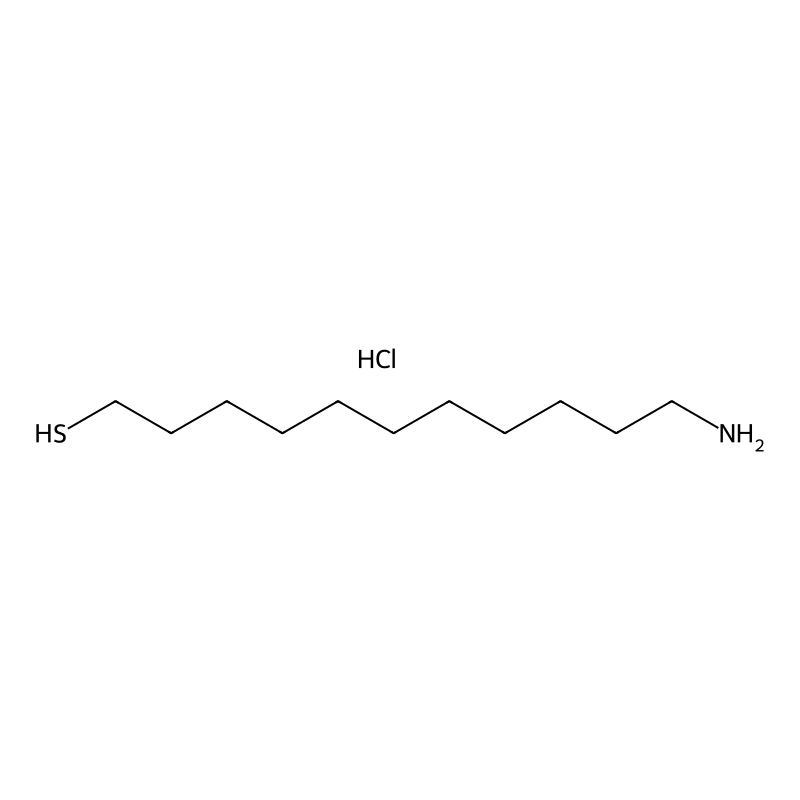

11-Amino-1-undecanethiol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Undecanethiol: This is an 11-carbon chain alkanethiol group, which allows AUT to form strong covalent bonds with gold surfaces . This property makes AUT valuable for creating self-assembled monolayers (SAMs) on gold nanoparticles .

- Amino group: This functional group provides a reactive site for further chemical modifications. The presence of the amino group allows researchers to attach various biomolecules, such as proteins, DNA, or drugs, to the gold surface modified with AUT .

These properties make AUT a versatile tool in various scientific research applications, including:

Modifying gold surfaces:

AUT can be used to create well-defined and ordered SAMs on gold surfaces. These SAMs can be used as:

- Model systems for studying fundamental surface science phenomena: The controlled organization of molecules in SAMs allows researchers to investigate various surface-related processes, such as electron transfer, molecular recognition, and self-assembly .

- Biosensors: By attaching biorecognition molecules like antibodies or enzymes to the amino group of AUT-modified gold surfaces, researchers can develop highly sensitive and specific biosensors for detecting various biomolecules .

Drug delivery:

AUT can be used to functionalize gold nanoparticles for drug delivery applications. By attaching drug molecules to the amino group of AUT-modified nanoparticles, researchers can create targeted drug delivery systems with improved efficacy and reduced side effects .

Tissue engineering:

AUT can be used to modify surfaces for tissue engineering applications. The amino group of AUT can be used to attach cell adhesion molecules, which can promote cell attachment and growth on the modified surface .

11-Amino-1-undecanethiol hydrochloride is a chemical compound with the molecular formula and a CAS number of 143339-58-6. This compound appears as a white to slightly yellowish crystalline powder with a pungent odor. It is classified as an alkanethiol, specifically characterized by the presence of an amino group at one end of an eleven-carbon chain. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it more suitable for various applications in research and biochemistry .

- Self-Assembly: This compound can form self-assembled monolayers on surfaces such as gold and titanium. The thiol group (-SH) interacts strongly with metal surfaces, allowing for the creation of functionalized surfaces for various applications .

- Nucleophilic Reactions: The amino group can act as a nucleophile, participating in various substitution reactions, particularly with electrophiles. This property is useful for modifying surfaces or creating conjugates with other biomolecules .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, which can be utilized in further chemical modifications or in the development of biosensors .

11-Amino-1-undecanethiol hydrochloride exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated that this compound can interact with bacterial membranes, potentially leading to membrane disruption and bactericidal effects. This property makes it a candidate for antimicrobial applications .

- Cell Interaction: Its amphipathic nature allows it to interact with lipid bilayers, influencing cell membrane properties and potentially modulating cellular responses .

The synthesis of 11-Amino-1-undecanethiol hydrochloride typically involves:

- Alkylation of Thiol Compounds: Starting from simpler thiols, the compound can be synthesized through alkylation reactions that introduce the eleven-carbon chain.

- Hydrochlorination: The final step often involves treating the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability in aqueous solutions .

11-Amino-1-undecanethiol hydrochloride has several applications:

- Surface Functionalization: It is widely used to create functionalized surfaces in biosensors and nanotechnology, where self-assembled monolayers are employed to modify surface properties for specific interactions .

- Biochemical Research: The compound serves as a tool in biochemical studies, particularly in exploring membrane interactions and cellular processes .

Interaction studies involving 11-Amino-1-undecanethiol hydrochloride have focused on its effects on cellular membranes and its potential use in drug delivery systems. Research indicates that it can alter membrane permeability and enhance the delivery of therapeutic agents across lipid bilayers. Further studies are ongoing to explore its interactions with various biomolecules and its implications in drug design .

11-Amino-1-undecanethiol hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Octanethiol | Eight-carbon chain | More hydrophobic; less effective in surface modification compared to 11-amino variant. |

| 12-Aminododecanethiol | Twelve-carbon chain | Increased hydrophobicity; may have different biological interactions. |

| 11-Mercaptoundecanoic Acid | Similar chain length but carboxylic acid instead | More polar; used primarily for different biochemical applications. |

| Dodecanethiol | Straight-chain thiol without amino group | Lacks functionality provided by amino group; primarily hydrophobic. |

The uniqueness of 11-Amino-1-undecanethiol hydrochloride lies in its specific combination of hydrophilic and hydrophobic properties due to the amino group, making it particularly effective for applications requiring specific surface interactions and biological activity .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant